molecular formula C13H21NO5 B11773635 (R)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Cat. No.: B11773635
M. Wt: 271.31 g/mol
InChI Key: ADZQYUXPYBJCAO-SECBINFHSA-N
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Description

®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a methoxy-oxopropanoyl moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

    Attachment of the Methoxy-Oxopropanoyl Moiety: This step involves the esterification of the pyrrolidine ring with a methoxy-oxopropanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(3-oxopropanoyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, resulting in different chemical properties.

    tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxamide: Contains an amide group instead of an ester, affecting its reactivity and applications.

Uniqueness

®-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

ADZQYUXPYBJCAO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CC(=O)OC

Origin of Product

United States

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